Eritoran (tetrasodium)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

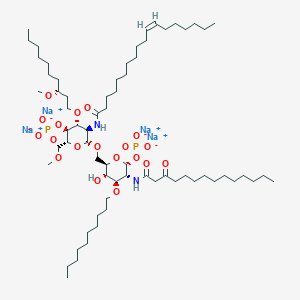

Eritoran (tetrasodium) is a synthetic lipid that functions as a toll-like receptor 4 (TLR4) antagonist. It was developed as a potential treatment for severe sepsis, an excessive inflammatory response to an infection. Eritoran (tetrasodium) is a structural analogue of the lipid A portion of lipopolysaccharide (LPS), which is a component of the outer membrane of Gram-negative bacteria .

Vorbereitungsmethoden

The preparation of Eritoran (tetrasodium) involves complex synthetic routes. The compound is synthesized through a series of chemical reactions that include the formation of lipid A analogues. The synthetic process typically involves the use of various reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods for Eritoran (tetrasodium) are proprietary and involve large-scale synthesis techniques to ensure purity and consistency .

Analyse Chemischer Reaktionen

Eritoran (tetrasodium) undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used in oxidation reactions include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used in reduction reactions include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents used in substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Eritoran (tetrasodium) has several scientific research applications, including:

Chemistry: It is used as a model compound to study the interactions between lipopolysaccharides and toll-like receptors.

Biology: It is used to investigate the role of TLR4 in the immune response and inflammation.

Medicine: Eritoran (tetrasodium) has been studied as a potential treatment for severe sepsis and other inflammatory conditions. .

Industry: It is used in the development of new therapeutic agents targeting TLR4 and related pathways.

Wirkmechanismus

Eritoran (tetrasodium) exerts its effects by inhibiting the activation of TLR4. TLR4 is part of the innate immune system and plays a crucial role in recognizing and responding to pathogens. Eritoran (tetrasodium) binds to the TLR4-MD2 complex, preventing lipopolysaccharide from binding and initiating an inflammatory response. This inhibition reduces the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha .

Vergleich Mit ähnlichen Verbindungen

Eritoran (tetrasodium) is unique in its ability to specifically target TLR4 and inhibit its activation. Similar compounds include:

Lipid A analogues: These compounds share structural similarities with Eritoran (tetrasodium) and also target TLR4.

TLR4 antagonists: Other compounds that inhibit TLR4 activation include TAK-242 and FP-25.

Eritoran (tetrasodium) stands out due to its specific binding to the TLR4-MD2 complex and its effectiveness in preclinical and clinical studies .

Biologische Aktivität

Eritoran tetrasodium, also known as E5564, is a synthetic analog of lipid A, the toxic component of bacterial lipopolysaccharides (LPS). It functions primarily as an antagonist of the TLR4-MD2 receptor complex, which plays a crucial role in mediating the inflammatory response to LPS. This article provides a comprehensive overview of the biological activity of eritoran, including its pharmacodynamics, clinical studies, and potential therapeutic applications.

Eritoran tetrasodium inhibits the binding of LPS to the MD2-TLR4 receptor complex, thereby preventing the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines. This mechanism is critical in mitigating the harmful effects associated with excessive inflammation during sepsis and other inflammatory conditions. Specifically, eritoran competes with LPS for binding to MD2, blocking the dimerization of TLR4-MD2 complexes and subsequent activation of NF-κB and other inflammatory mediators .

Pharmacodynamics

The pharmacodynamic profile of eritoran shows that it exhibits a dose-dependent response in blocking LPS-induced cytokine production. The half-life of eritoran is notably shorter than its pharmacokinetic half-life due to rapid inactivation in serum. However, higher doses and continuous infusion can prolong its duration of action .

Key Pharmacodynamic Data

| Parameter | Value |

|---|---|

| IC50 for LPS-induced cytokines | Varies by cytokine type |

| Duration of action | Extended with higher doses |

| Binding affinity | Competes effectively with LPS |

Clinical Studies

Eritoran has been evaluated in several clinical trials for its efficacy in treating sepsis and related conditions:

- Phase I Trials : Initial studies demonstrated that eritoran could effectively block cytokine responses to endotoxin challenges in healthy volunteers .

- Phase II Trials : A study involving septic patients indicated that those treated with eritoran showed lower mortality rates (37.5%) compared to placebo (56.3%), although these results were not statistically significant .

- Ongoing Research : Current phase III trials are investigating its potential benefits in patients with severe sepsis and high mortality risk, focusing on safety and efficacy outcomes .

Case Studies

A case series highlighted the use of eritoran in patients with chronic inflammatory conditions, demonstrating its ability to reduce inflammation markers such as TNF-α and IL-6 in response to LPS exposure. These findings suggest that eritoran may have broader applications beyond sepsis, including chronic inflammatory diseases .

Potential Therapeutic Applications

Beyond its primary use in sepsis management, eritoran tetrasodium is being explored for various conditions mediated by TLR4 signaling:

- Chronic Inflammatory Diseases : Research is ongoing into its effects on conditions like chronic obstructive pulmonary disease (COPD) and liver diseases.

- Viral Infections : Preclinical studies indicate that eritoran may enhance survival against viral infections such as influenza and Ebola by modulating immune responses .

- Ischemia-Reperfusion Injury : Eritoran has shown promise in reducing tissue damage associated with myocardial and renal ischemia-reperfusion injuries through its anti-inflammatory properties .

Eigenschaften

Molekularformel |

C66H122N2Na4O19P2 |

|---|---|

Molekulargewicht |

1401.6 g/mol |

IUPAC-Name |

tetrasodium;[(2R,3R,4R,5S,6R)-4-decoxy-5-hydroxy-6-[[(2R,3R,4R,5S,6R)-4-[(3R)-3-methoxydecoxy]-6-(methoxymethyl)-3-[[(Z)-octadec-11-enoyl]amino]-5-phosphonatooxyoxan-2-yl]oxymethyl]-3-(3-oxotetradecanoylamino)oxan-2-yl] phosphate |

InChI |

InChI=1S/C66H126N2O19P2.4Na/c1-7-11-15-19-22-25-26-27-28-29-30-32-34-38-42-46-57(70)67-60-64(82-49-47-54(80-6)45-41-36-18-14-10-4)62(86-88(73,74)75)56(51-79-5)85-65(60)83-52-55-61(72)63(81-48-43-39-35-24-21-17-13-9-3)59(66(84-55)87-89(76,77)78)68-58(71)50-53(69)44-40-37-33-31-23-20-16-12-8-2;;;;/h25-26,54-56,59-66,72H,7-24,27-52H2,1-6H3,(H,67,70)(H,68,71)(H2,73,74,75)(H2,76,77,78);;;;/q;4*+1/p-4/b26-25-;;;;/t54-,55-,56-,59-,60-,61-,62-,63-,64-,65-,66-;;;;/m1..../s1 |

InChI-Schlüssel |

FEMINZOAAWPBPP-RHMAUSBNSA-J |

Isomerische SMILES |

CCCCCCCCCCCC(=O)CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])[O-])CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC)OP(=O)([O-])[O-])OCC[C@@H](CCCCCCC)OC)NC(=O)CCCCCCCCC/C=C\CCCCCC)O)OCCCCCCCCCC.[Na+].[Na+].[Na+].[Na+] |

Kanonische SMILES |

CCCCCCCCCCCC(=O)CC(=O)NC1C(C(C(OC1OP(=O)([O-])[O-])COC2C(C(C(C(O2)COC)OP(=O)([O-])[O-])OCCC(CCCCCCC)OC)NC(=O)CCCCCCCCCC=CCCCCCC)O)OCCCCCCCCCC.[Na+].[Na+].[Na+].[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.